molecular formula C19H13N3O6S B2444810 3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 618873-07-7

3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2444810
CAS No.: 618873-07-7
M. Wt: 411.39
InChI Key: RVOXZZNFFSKDNA-UHFFFAOYSA-N
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Description

3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a molecular formula of C22H17N3O5S and a molecular weight of 435.46 g/mol. It features a pyrrol-2(5H)-one core substituted with a 5-methylisoxazol-3-yl group, a 4-nitrophenyl moiety, and a thiophene-2-carbonyl unit, offering multiple sites for chemical interaction and modification . Compounds within this structural class, characterized by heterocyclic architectures similar to isoxazoles and pyrrolones, are frequently investigated for their potential biological activities. Research into analogous structures has revealed promising applications in pharmaceutical development. For instance, similar heterocyclic derivatives have been explored as inhibitors of specific biological targets, such as Factor XIa for the treatment of thromboembolic disorders, highlighting the relevance of such scaffolds in anticoagulant research . Furthermore, the structural features of this compound, including the phenolic hydroxyl group and conjugated system, suggest potential for radical scavenging activity. Related Schiff base ligands with electron-withdrawing groups, such as the nitro group present in this molecule, have been critically discussed for their antioxidant properties via hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, as assessed in DPPH assays . This reagent is intended for research and development purposes only. It is strictly for laboratory use and is not approved for human therapeutic, diagnostic, or veterinary applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-nitrophenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O6S/c1-10-9-14(20-28-10)21-16(11-4-6-12(7-5-11)22(26)27)15(18(24)19(21)25)17(23)13-3-2-8-29-13/h2-9,16,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOXZZNFFSKDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential therapeutic applications due to its diverse functional groups. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrole core with multiple substituents, including:

  • Hydroxyl group : Potential for hydrogen bonding and increased solubility.
  • Nitrophenyl group : Known for its role in biological activity, particularly in anticancer and antibacterial properties.
  • Methylisoxazole and thiophene moieties : Contribute to the compound's unique reactivity and biological interactions.

Molecular Formula

  • C21H15N3O6
  • Molecular Weight : 405.4 g/mol

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Antimicrobial Activity

Several studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, the presence of the nitro group has been linked to enhanced antibacterial activity against various pathogens.

Anticancer Activity

The compound's structural components suggest potential anticancer properties. The interaction of the nitrophenyl group with cellular targets may inhibit tumor growth. A comparative analysis of related compounds reveals that those with similar functional groups often demonstrate promising anticancer effects.

Synthesis and Characterization

Recent studies have focused on synthesizing this compound through various methods, emphasizing the importance of optimizing reaction conditions to enhance yield and purity. For example, reactions involving nucleophilic substitutions have been explored due to the presence of reactive functional groups.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against several targets:

TargetAssay TypeIC50 Value (µM)Reference
Alpha-amylaseEnzyme Inhibition4.58
Protein Tyrosine Phosphatase 1BEnzyme Inhibition0.91
DPPH Radical ScavengingAntioxidant Activity2.36

These findings suggest that the compound exhibits significant inhibitory activity against key enzymes involved in metabolic disorders, indicating its potential as a therapeutic agent for conditions such as diabetes.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. These studies indicate that the compound can effectively interact with enzyme active sites, supporting its potential as a multitarget therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for laboratory-scale synthesis?

  • Methodology : Start with a multi-step synthesis involving: (i) Condensation of 5-methylisoxazole-3-carbaldehyde with 4-nitrophenylacetonitrile to form the pyrrolidinone core. (ii) Thiophene-2-carbonyl chloride introduction via Friedel-Crafts acylation under anhydrous conditions (e.g., AlCl₃ catalyst, reflux in dichloromethane). (iii) Hydroxylation at the 3-position using hydroxylamine hydrochloride in ethanol/water under basic pH.
  • Optimization : Adjust molar ratios (1:1.2 for acylating agents), temperature (70–80°C for acylation), and catalysts (e.g., PEG-400 for greener synthesis) to improve yield (>65%) and purity .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for >95% purity .

Q. Which spectroscopic techniques are critical for structural validation, and how should conflicting spectral data be resolved?

  • Key Techniques :
  • FTIR : Confirm carbonyl (1670–1700 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups.
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for nitrophenyl), thiophene protons (δ 6.8–7.4 ppm), and isoxazole methyl (δ 2.3–2.5 ppm).
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms (e.g., enol vs. keto) using crystal packing data (monoclinic system, P21/c space group) .
    • Data Conflict Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and computational methods (DFT for NMR chemical shift prediction) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antibacterial : Microdilution assay (MIC against S. aureus and E. coli) in Mueller-Hinton broth .
  • Antitumor : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .
  • Antioxidant : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s mechanism of action against bacterial targets?

  • Target Selection : Focus on bacterial enzymes (e.g., DNA gyrase, dihydrofolate reductase) with resolved crystal structures (PDB ID: 1KZN, 3FRA).
  • Protocol : (i) Prepare ligand (compound) and receptor (enzyme) using AutoDock Tools (add charges, optimize H-bonding). (ii) Perform rigid docking (AutoDock Vina) with a 20 Å grid box centered on the active site. (iii) Analyze binding poses for hydrogen bonds (e.g., with Thr165, Glu50) and hydrophobic interactions (nitrophenyl with Val93).
  • Validation : Compare docking scores (ΔG < −8 kcal/mol) with known inhibitors (e.g., ciprofloxacin) .

Q. What strategies address discrepancies in stability data under varying pH and temperature conditions?

  • Stability Testing :
  • Thermal Stability : Thermogravimetric analysis (TGA) up to 300°C (decomposition onset ~220°C).
  • pH Stability : Accelerated degradation studies (0.1 M HCl/NaOH, 40°C) monitored via HPLC (retention time shifts indicate degradation).
    • Mitigation : Lyophilize for long-term storage (−20°C, desiccated) .

Q. Table 1. Key Spectral Benchmarks

TechniqueCritical Peaks/ShiftsReference
FTIR1685 cm⁻¹ (C=O), 3250 cm⁻¹ (OH)
¹H NMR (DMSO)δ 8.2 (4-nitrophenyl), δ 2.4 (isoxazole methyl)
X-raya = 6.0686 Å, β = 91.559°

Q. Table 2. Synthetic Yield Optimization

ParameterOptimal RangeImpact on Yield
Reaction Temp.70–80°C+25%
Catalyst (PEG-400)10 wt%+15%
Solvent (EtOH/H₂O)3:1 ratio+10% (purity)

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